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molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4

tert-Butyl (mesitylsulfonyl)oxycarbamate

Cat. No. B1269521
M. Wt: 315.39 g/mol
InChI Key: WVMDSNGINQNHLN-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (30 g, 0.148 mol) and tert-butyl hydroxycarbamate (18 g, 0.148 mol) in ether (500 mL), was added Et3N (15 g, 0.148 mol) dropwise over 1 h. The reaction mixture was stirred at room temperature for 4 h, then filtered. The filtrate was then concentrated under reduced pressure. The product was purified by column to give tert-butyl mesitylsulfonyloxycarbamate as a white solid (31 g). MS (ESI): m/z 338 [M+Na]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].CCN(CC)CC>CCOCC>[C:2]1([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10]([O:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)Cl
Name
Quantity
18 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
15 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ONC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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